molecular formula C13H13N5OS2 B305920 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B305920
M. Wt: 319.4 g/mol
InChI Key: DHDKKNRCKBHABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and triazole compounds. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the benzothiophene core through cyclization of appropriate precursors.

    Nitrile Formation: Introduction of the cyano group via nucleophilic substitution or other suitable methods.

    Acetamide Formation: Coupling of the benzothiophene derivative with triazole through acetamide linkage using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiophene or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene core structures.

    Triazole Derivatives: Compounds containing the triazole ring.

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to its specific combination of benzothiophene and triazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H13N5OS2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C13H13N5OS2/c14-5-9-8-3-1-2-4-10(8)21-12(9)17-11(19)6-20-13-15-7-16-18-13/h7H,1-4,6H2,(H,17,19)(H,15,16,18)

InChI Key

DHDKKNRCKBHABW-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=NN3)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=NN3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.